molecular formula C3H7ClF3NO B1290780 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride CAS No. 3832-24-4

3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride

Cat. No.: B1290780
CAS No.: 3832-24-4
M. Wt: 165.54 g/mol
InChI Key: DHSCPPZGIAEZHF-UHFFFAOYSA-N
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Description

3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride is an organic compound with the molecular formula C3H7ClF3NO. It is a white crystalline solid that is soluble in water and commonly used in various chemical and pharmaceutical applications. The presence of both amino and hydroxyl functional groups, along with the trifluoromethyl group, makes this compound unique and versatile in chemical synthesis and reactions.

Scientific Research Applications

3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique functional groups.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes and receptors.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Safety and Hazards

The compound has hazard statements H315 - H318 - H335 - H412 . The precautionary statements are P261 - P264 - P273 - P280 - P302 + P352 - P305 + P351 + P338 . It has hazard classifications of Aquatic Chronic 3 - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3,3,3-trifluoropropanal.

    Amination: The 3,3,3-trifluoropropanal is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydroxylation: The resulting intermediate is then hydroxylated using a suitable oxidizing agent like hydrogen peroxide or a peracid to introduce the hydroxyl group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Catalysts and advanced purification techniques such as crystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as thiols, amines, or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-Amino-1,1,1-trifluoropropan-2-one.

    Reduction: Formation of 3-Amino-1,1,1-trifluoropropane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target sites. The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1,1,1-trifluoropropane: Lacks the hydroxyl group, making it less versatile in chemical reactions.

    3-Hydroxy-1,1,1-trifluoropropane: Lacks the amino group, limiting its applications in biological studies.

    3-Amino-2,2,2-trifluoroethanol: Similar structure but with a shorter carbon chain, affecting its reactivity and applications.

Uniqueness

3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride is unique due to the presence of both amino and hydroxyl groups along with the trifluoromethyl group. This combination of functional groups provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-amino-1,1,1-trifluoropropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3NO.ClH/c4-3(5,6)2(8)1-7;/h2,8H,1,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSCPPZGIAEZHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00632603
Record name 3-Amino-1,1,1-trifluoropropan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3832-24-4
Record name 3832-24-4
Source DTP/NCI
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Record name 3-Amino-1,1,1-trifluoropropan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1,1,1-trifluoropropan-2-ol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride
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